Norcaesalpinin E

Übersicht

Beschreibung

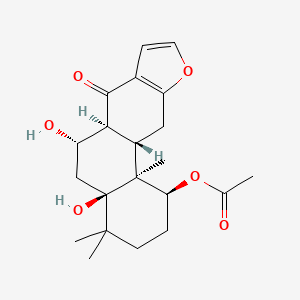

Norcaesalpinin E is a diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, a diterpenoid, an enone, a tertiary alcohol, a secondary alcohol and an aromatic ketone.

Wissenschaftliche Forschungsanwendungen

Antimalaria-Aktivität

Norcaesalpinin E hat sich als potenzieller antimalarieller Wirkstoff erwiesen {svg_1}. Es wurde auf seine Interaktion mit dem Circumsporozoit-Protein in Plasmodium falciparum untersucht, einem neuen Ziel für Antimalariamittel {svg_2}. Die Bindungsaffinität von this compound mit dem Circumsporozoit-Protein beträgt -7,6, während die Bindungsaffinität des Proteins mit der Kontrollverbindung Chinin-Sulfat -7,1 beträgt {svg_3}. Dies deutet darauf hin, dass this compound wirksamer sein könnte als einige bestehende Antimalariamittel.

Arzneimitteleignung und Bioverfügbarkeit

Die Vorhersage der Arzneimitteleignung zeigt, dass this compound die Regeln von Lipinski, Ghose, Veber, Egan und Muegge mit einem Bioverfügbarkeitsscore von 0,55 erfüllt {svg_4}. Dies deutet darauf hin, dass this compound Eigenschaften aufweist, die es zu einem guten Kandidaten für ein Medikament machen, einschließlich seiner Löslichkeit, Permeabilität und Stabilität.

Antiplasmodiale Aktivität

this compound hat eine signifikante Hemmung des Parasitenwachstums in den D6- und W2-Klonen mit IC50-Werten von 10,25- ˃10,62 μM gezeigt {svg_5}. Dies deutet darauf hin, dass this compound als Antiplasmodiummittel verwendet werden könnte.

Struktur-Aktivitäts-Beziehung

Basierend auf den beobachteten Ergebnissen wurde eine Struktur-Aktivitäts-Beziehung hergestellt {svg_6}. Das bedeutet, dass die Struktur von this compound mit seiner Aktivität zusammenhängt, was bei der Entwicklung neuer Medikamente hilfreich sein kann.

Potenzial in der Kräutermedizin

this compound ist eine natürliche Verbindung, die in Caesalpinia crista gefunden wird {svg_7}. Dies deutet darauf hin, dass es in der Kräutermedizin verwendet werden könnte, insbesondere in Ländern wie Indonesien, wo die Menschen mit der Verwendung von Kräuterpflanzen zur Behandlung von Krankheiten vertraut sind {svg_8}.

Potenzial bei der Behandlung von Infektionskrankheiten

Angesichts seiner antimalariellen und antiplasmodialen Aktivität könnte this compound möglicherweise zur Behandlung von Infektionskrankheiten verwendet werden, die durch Parasiten verursacht werden {svg_9} {svg_10}.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Norcaesalpinin E is a natural cassane-type diterpene found in the seed kernels of Caesalpinia crista . It has been found to exhibit antimalarial activity . The primary target of this compound is the malaria parasite Plasmodium falciparum .

Mode of Action

It is known to interact with the circumsporozoite protein in plasmodium falciparum . This interaction is believed to inhibit the growth and development of the parasite, thereby exhibiting its antimalarial activity.

Biochemical Pathways

It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite, which is crucial for its survival and proliferation .

Pharmacokinetics

It has been found to meet lipinski, ghose, veber, egan, and muegge rules with a bioavailability score of 055 , suggesting that it has favorable drug-like properties.

Result of Action

The result of this compound’s action is the inhibition of the growth and development of the Plasmodium falciparum parasite . This leads to a decrease in the severity of malaria symptoms in the host.

Biochemische Analyse

Biochemical Properties

Norcaesalpinin E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the immune system .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to certain enzymes and proteins, inhibiting or activating their activity. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. It also influences gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antitumor activities. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound. The compound can also influence metabolic flux and alter the levels of certain metabolites, affecting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound can affect its activity and function, as well as its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall effects on cellular processes .

Eigenschaften

IUPAC Name |

[(1S,4aR,6S,6aS,11aS,11bS)-4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3/t13-,14-,16-,17-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALQPBIWZLHPR-SJEMMDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3[C@H](C2)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most potent antimalarial compound identified in the studies of Caesalpinia crista extracts? What is its mechanism of action?

A1: Norcaesalpinin E (28) is the most potent antimalarial compound isolated from Caesalpinia crista extracts. While it demonstrates significant in vitro activity against the malaria parasite Plasmodium falciparum, its exact mechanism of action remains unknown. Further research is needed to elucidate how this compound interacts with its target within the parasite and its downstream effects.

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they emphasize the use of spectroscopic analyses for structural elucidation. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the compound's structure and molecular weight.

Q3: How does the structure of this compound relate to its antimalarial activity? Have any structure-activity relationships been established?

A3: The studies identified a relationship between the chemical structure of various cassane- and norcassane-type diterpenes and their antimalarial activity. Though the specific structural features contributing to this compound's potency aren't detailed, this finding highlights the importance of structural modifications in influencing the activity and potency of these compounds against Plasmodium falciparum.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1150610.png)